3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGTZTLTQJKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Scaffolds: Pyrrolidine and Phenoxy Moieties in Chemical Synthesis and Biological Systems
The pyrrolidine (B122466) ring and the phenoxy group are foundational scaffolds in the design of biologically active molecules. The five-membered nitrogen-containing heterocycle of pyrrolidine provides a three-dimensional structure that is highly sought after in drug discovery. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Numerous approved drugs across various therapeutic areas, including antivirals, anticancer agents, and central nervous system (CNS) drugs, incorporate the pyrrolidine core, highlighting its versatility and importance. wikipedia.orgekb.eg
The Trifluoromethyl Moiety: a Key Player in Pyrrolidine Phenoxy Conjugates
The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. jelsciences.com The rationale for investigating this moiety in the context of pyrrolidine-phenoxy conjugates is multifaceted. The high electronegativity of the fluorine atoms in the -CF3 group can significantly alter the electronic properties of the phenoxy ring, influencing its interactions with target proteins.
Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of a drug candidate. The lipophilicity of the -CF3 group can also facilitate passage across biological membranes, including the blood-brain barrier, which is a critical consideration for CNS-targeted therapies.
Addressing the Gaps: the Research Potential of 3 3 Trifluoromethyl Phenoxy Pyrrolidine
Historical and Modern Synthetic Routes to this compound
Synthetic strategies for this compound primarily involve the formation of an ether linkage between a pyrrolidine (B122466) precursor and an aromatic precursor. The two most common approaches are the Williamson ether synthesis and the Mitsunobu reaction, both of which utilize a pre-formed pyrrolidine ring.
A prevalent modern route involves the nucleophilic substitution reaction between a suitably protected 3-hydroxypyrrolidine and 3-(trifluoromethyl)phenol (B45071). For instance, (R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine can be reacted with 3-(trifluoromethyl)phenol under basic conditions, followed by deprotection of the nitrogen, to yield the target compound. Another key strategy is the construction of the pyrrolidine ring from acyclic precursors, which can offer high stereocontrol. mdpi.com
Pyrrolidine Precursors: The most direct precursor is 3-hydroxypyrrolidine . Due to the reactivity of the secondary amine, it is commonly used in a protected form, such as N-Boc-3-hydroxypyrrolidine (where Boc is tert-butoxycarbonyl) or N-Cbz-3-hydroxypyrrolidine (where Cbz is carboxybenzyl). For stereoselective syntheses, enantiomerically pure versions like (R)-N-Boc-3-hydroxypyrrolidine or (S)-N-Boc-3-hydroxypyrrolidine are critical starting materials. These chiral precursors are often derived from the chiral pool, for example, from L- or D-4-hydroxyproline. mdpi.com
Phenolic Precursors: The aromatic component is 3-(trifluoromethyl)phenol . This commercially available starting material provides the trifluoromethylphenoxy moiety.
Acyclic Precursors: Alternative routes may build the pyrrolidine ring from an acyclic starting material. A key precursor for such a pathway is 4-chloro-3-hydroxybutyronitrile , which can be derived from epichlorohydrin. google.com Subsequent protection of the hydroxyl group, reduction of the nitrile to an amine, and intramolecular cyclization yields a protected 3-hydroxypyrrolidine. google.com
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| N-Boc-3-hydroxypyrrolidine | Boc-N(C4H7)OH | Protected pyrrolidine core with a hydroxyl group for etherification. |
| 3-(Trifluoromethyl)phenol | HOC6H4CF3 | Source of the trifluoromethylphenoxy moiety. |
| (R)-Epichlorohydrin | ClCH2(C2H2O) | Chiral starting material for the synthesis of enantiopure 3-hydroxypyrrolidine derivatives. google.com |
| 4-Chloro-3-hydroxybutyronitrile | NCCH2CH(OH)CH2Cl | Acyclic precursor that undergoes cyclization to form the pyrrolidine ring. google.com |
Optimization of the synthesis focuses on improving yields, reducing side reactions, and achieving mild reaction conditions. The formation of the aryl ether bond is the critical step.
Mitsunobu Reaction: A highly reliable method for this transformation is the Mitsunobu reaction. It involves reacting N-protected 3-hydroxypyrrolidine with 3-(trifluoromethyl)phenol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds under mild, neutral conditions and is known for its high efficiency. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the hydroxyl-bearing carbon, which is a critical consideration when planning a stereoselective synthesis.
Williamson Ether Synthesis: This classical approach involves the deprotonation of 3-(trifluoromethyl)phenol with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile. The pyrrolidine precursor must have a good leaving group at the 3-position, such as a tosylate, mesylate, or halide. For example, N-Boc-3-hydroxypyrrolidine can be converted to N-Boc-3-tosyloxypyrrolidine, which then reacts with the sodium salt of 3-(trifluoromethyl)phenol.
Catalytic Systems: Recent advancements in organic synthesis have introduced catalytic methods for C-O bond formation. Copper- and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) can also be envisioned for coupling a 3-halopyrrolidine derivative with 3-(trifluoromethyl)phenol, although this is less common than the Mitsunobu or Williamson routes for this specific structural class. For the formation of the pyrrolidine ring itself from acyclic precursors, metal catalysts like palladium (Pd), platinum (Pt), or Raney nickel (Raney-Ni) are used for the hydrogenation of nitrile groups and subsequent intramolecular cyclization. google.com
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The development of stereoselective methods is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Strategies focus on either introducing chirality during the formation of the pyrrolidine ring or resolving a racemic mixture.
Controlling the stereochemistry during the synthesis is the most efficient approach to obtaining enantiopure products.
Chiral Pool Synthesis: The most straightforward strategy is to begin with an enantiomerically pure precursor from the "chiral pool." Commercially available (R)- and (S)-isomers of N-protected 3-hydroxypyrrolidine serve as ideal starting materials. The subsequent etherification reaction, if proceeding via an Sₙ2 mechanism like the Williamson ether synthesis or with stereochemical inversion like the Mitsunobu reaction, will yield the corresponding enantiopure product.
Asymmetric Cycloaddition: The pyrrolidine ring can be constructed via asymmetric [3+2] cycloaddition reactions. rsc.org For example, the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex (e.g., copper, silver, gold), can produce highly substituted pyrrolidines with excellent enantioselectivity. rsc.orgrsc.org The precursors would be designed to allow for subsequent installation of the 3-(trifluoromethyl)phenoxy group.
Catalytic Asymmetric Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the hydroamination of alkenes, can form the pyrrolidine ring enantioselectively. organic-chemistry.org Chiral catalysts guide the cyclization of an acyclic amine precursor to favor one enantiomer over the other.
When a racemic mixture of the target compound is synthesized, it must be separated into its constituent enantiomers.
Classical Resolution: This method involves reacting the racemic pyrrolidine (a base) with a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, treatment with a simple base liberates the desired enantiomerically pure pyrrolidine.
Chromatographic Resolution: A more modern and widely applicable technique is chiral chromatography. mdpi.com The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com This method can be used on both analytical and preparative scales to obtain enantiomers with very high purity. mdpi.com
Functional Group Interconversions and Derivatization of this compound
Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships. The secondary amine of the pyrrolidine ring is the most common site for derivatization due to its nucleophilicity.
N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC) yields N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonyl derivatives (sulfonamides). Such derivatization can be used to introduce a wide variety of functional groups. mdpi.com
N-Arylation: The pyrrolidine nitrogen can be coupled with aryl halides or triflates using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.
Functional group interconversions on other parts of the molecule are less common but possible. For example, electrophilic aromatic substitution on the phenoxy ring could introduce additional substituents, though the trifluoromethyl group is strongly deactivating, directing new substituents to the meta position.
Table 2: Common Derivatization Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagent(s) | Functional Group Introduced |
| N-Alkylation | Alkyl Halide (R-X), Base | Alkyl (R) |
| Reductive Amination | Aldehyde (R'CHO), NaBH(OAc)₃ | Substituted Alkyl (CH₂R') |
| N-Acylation | Acyl Chloride (R''COCl), Base | Acyl (COR'') |
| N-Sulfonylation | Sulfonyl Chloride (R'''SO₂Cl), Base | Sulfonyl (SO₂R''') |
Modification of the Phenoxy Moiety in this compound
The phenoxy moiety of this compound offers several avenues for structural modification to explore structure-activity relationships (SAR). These modifications can influence the compound's interaction with biological targets and alter its electronic and lipophilic properties.
Electrophilic aromatic substitution reactions represent a primary strategy for functionalizing the aromatic ring. Depending on the directing effects of the trifluoromethyl and phenoxy groups, incoming electrophiles can be introduced at various positions. For instance, nitration or halogenation can introduce nitro or halo groups, respectively, onto the phenyl ring. These newly introduced functional groups can then serve as handles for further derivatization, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated position.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds on the phenoxy ring. For these reactions to be employed, a suitable handle, typically a halide or a triflate, would first need to be installed on the aromatic ring. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and alkoxy moieties.
Below is a table summarizing potential modifications of the phenoxy moiety:
| Reaction Type | Reagents and Conditions | Potential Modification |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylation of a halogenated phenoxy ring |
| Buchwald-Hartwig | Amine, Pd catalyst, base | Amination of a halogenated phenoxy ring |
Chemical Transformations of the Pyrrolidine Nitrogen and Ring
The pyrrolidine nitrogen of this compound is a key site for derivatization, offering a straightforward handle for introducing a wide range of functional groups that can modulate the compound's properties.
N-Acylation and N-Alkylation: The secondary amine of the pyrrolidine ring is readily acylated or alkylated. A notable example is the synthesis of 2-(4-(hydroxymethyl)phenoxy)-1-(3-(3-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone, as described in patent WO2009019566A1. This transformation involves the coupling of the parent pyrrolidine with a carboxylic acid, demonstrating a practical application of N-acylation. Similarly, N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes or ketones.
Ring Transformations: While less common, transformations of the pyrrolidine ring itself can lead to novel scaffolds. Ring-closing metathesis (RCM) could be employed if the pyrrolidine nitrogen and a carbon on the ring are appended with suitable alkenyl chains. This would lead to the formation of bicyclic structures. Ring-expansion or contraction methodologies, though synthetically challenging, could also be explored to generate related azepane or azetidine (B1206935) analogs.
The following table outlines key transformations of the pyrrolidine moiety:
| Transformation | Reagents and Conditions | Resulting Structure |
| N-Acylation | Carboxylic acid, coupling agent (e.g., DCC, EDC) | N-acyl pyrrolidine derivative |
| N-Alkylation | Alkyl halide, base | N-alkyl pyrrolidine derivative |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkyl pyrrolidine derivative |
Introduction of Further Chemical Probes and Ligands to the this compound Scaffold
To investigate the biological targets and mechanism of action of compounds derived from the this compound scaffold, the introduction of chemical probes and ligands is essential. These probes can include fluorescent labels, affinity tags, or photoaffinity labels.
Fluorescent Labeling: A fluorescent dye can be attached to the scaffold, typically via the pyrrolidine nitrogen, to enable visualization of the compound's distribution in cells or tissues. This is usually achieved by coupling a reactive derivative of a fluorophore (e.g., an NHS ester or isothiocyanate) to the secondary amine of the pyrrolidine.
Affinity Probes and Click Chemistry: For target identification and purification, an affinity tag, such as biotin (B1667282), can be incorporated. "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, provides a highly efficient and bioorthogonal method for attaching such tags. organic-chemistry.org This would involve first functionalizing the pyrrolidine with either an azide (B81097) or an alkyne group, which can then be selectively reacted with a correspondingly functionalized biotin probe.
Photoaffinity Labeling: Photoaffinity probes are invaluable tools for covalently labeling biological targets. enamine.netnih.gov These probes contain a photoreactive group, such as a diazirine, benzophenone, or aryl azide, which upon UV irradiation forms a highly reactive species that can form a covalent bond with nearby molecules. enamine.netnih.gov Such a group could be incorporated into the this compound scaffold, often as part of a larger substituent attached to the pyrrolidine nitrogen.
This table summarizes the types of chemical probes that can be introduced:
| Probe Type | Attachment Strategy | Application |
| Fluorescent Label | Amide bond formation with a fluorophore's reactive ester | Cellular imaging and localization studies |
| Affinity Tag (e.g., Biotin) | Click chemistry (azide-alkyne cycloaddition) | Target protein pull-down and identification |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Covalent labeling of biological targets |
Spectroscopic Methodologies for Detailed Structural Characterization of this compound
Spectroscopic methods provide invaluable, non-destructive insights into the molecular framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) each offer unique and complementary information regarding the compound's connectivity, molecular weight, and functional groups.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and conformational dynamics of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's structure.
The ¹H NMR spectrum is expected to be complex due to the molecule's asymmetry. The protons on the pyrrolidine ring, particularly at the C2, C4, and C5 positions, are diastereotopic, leading to distinct signals and complex splitting patterns. researchgate.net The proton at C3, being a methine group adjacent to the electronegative oxygen, would appear as a multiplet in the downfield region. The aromatic protons would exhibit a characteristic pattern for a 1,3-disubstituted benzene (B151609) ring, with further coupling to the fluorine atoms of the CF₃ group.
The ¹³C NMR spectrum would confirm the carbon framework. The carbon atom of the trifluoromethyl group would be identifiable by its quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The aromatic carbons would show smaller couplings to the fluorine atoms. The aliphatic carbons of the pyrrolidine ring would appear in the upfield region of the spectrum. chemicalbook.com
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. It would show a singlet for the three equivalent fluorine atoms of the CF₃ group, providing a clean method for detecting the presence and electronic environment of this moiety. rsc.org
Conformational analysis of the five-membered pyrrolidine ring, which exists in a dynamic equilibrium between various puckered (envelope and twist) conformations, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com The ratio of the predominant Cγ-exo and Cγ-endo puckers is influenced by substituents, and NOESY can help determine the spatial proximity of protons to elucidate the preferred conformation in solution. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for pyrrolidine, phenoxy, and trifluoromethylbenzene moieties.
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Pyrrolidine N-H | ¹H NMR | 1.5 - 3.0 | Broad Singlet |
| Pyrrolidine CH₂ (C2, C5) | ¹H NMR | 2.8 - 3.5 | Multiplets |
| Pyrrolidine CH₂ (C4) | ¹H NMR | 1.9 - 2.4 | Multiplets |
| Pyrrolidine CH (C3) | ¹H NMR | 4.8 - 5.2 | Multiplet |
| Aromatic C-H | ¹H NMR | 7.1 - 7.6 | Multiplets |
| Pyrrolidine C2, C5 | ¹³C NMR | 45 - 55 | - |
| Pyrrolidine C4 | ¹³C NMR | 30 - 40 | - |
| Pyrrolidine C3 | ¹³C NMR | 75 - 85 | - |
| Aromatic C-O | ¹³C NMR | 155 - 160 | - |
| Aromatic C-CF₃ | ¹³C NMR | ~132 | Quartet (q) |
| Aromatic C-H | ¹³C NMR | 115 - 130 | - |
| CF₃ | ¹³C NMR | ~124 | Quartet (q) |
Mass spectrometry is crucial for determining the molecular weight and elemental formula of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₂F₃NO).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for ethers involve cleavage of the C-O bonds and α-cleavage at the carbon adjacent to the oxygen. libretexts.orgmiamioh.eduyoutube.com Key fragmentation processes for this specific molecule would likely include:
α-cleavage within the pyrrolidine ring: Loss of an alkyl radical adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Cleavage of the aryl C-O bond: This would lead to the formation of a [M-pyrrolidinoxy]⁺ fragment corresponding to the trifluoromethylphenyl radical cation, or a phenoxy cation. fluorine1.ru
Cleavage of the alkyl C-O bond: This would generate a 3-(trifluoromethyl)phenoxide radical anion or a pyrrolidinyl cation.
Loss of the trifluoromethyl group: Fragmentation of the aromatic portion could involve the loss of a ·CF₃ radical, a common pathway for trifluoromethyl-substituted aromatic compounds. nih.gov
The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the pyrrolidinoxy and trifluoromethylphenyl substructures.
Table 2: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 243 | [M]⁺ | Molecular Ion |
| 174 | [C₇H₄F₃O]⁺ | Cleavage of the O-C(pyrrolidine) bond |
| 145 | [C₇H₄F₃]⁺ | Loss of phenoxy group from M or O from [C₇H₄F₃O]⁺ |
| 70 | [C₄H₈N]⁺ | α-cleavage in the pyrrolidine ring |
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These methods are excellent for identifying key functional groups. kurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to specific bond vibrations.
N-H Stretch: A moderate absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.
C-O-C Stretch: The aryl-alkyl ether linkage would produce strong, characteristic asymmetric and symmetric stretching bands in the 1250-1000 cm⁻¹ region.
C-F Stretches: The trifluoromethyl group is known to produce very strong and intense absorption bands in the 1350-1100 cm⁻¹ region, often obscuring other signals in this "fingerprint" area. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which give strong Raman signals, would be clearly visible. While C-F stretches are also Raman active, the C-C backbone and aromatic ring breathing modes are often more prominent. researchgate.net The symmetry of the molecule influences Raman activity, making it a useful tool for conformational studies, although the low symmetry of this particular molecule would result in a complex spectrum. mdpi.com
Table 3: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | Pyrrolidine | 2850 - 2960 | IR, Raman |
| C-F Asymmetric/Symmetric Stretches | Trifluoromethyl | 1100 - 1350 | IR (very strong) |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | IR (strong) |
| Aromatic C=C Bending | Aryl | 1450 - 1600 | IR, Raman |
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives
While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides definitive information about the molecular conformation and arrangement in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov
The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions that maximize packing efficiency. numberanalytics.com For this compound, the crystal packing would be influenced by a combination of forces:
π-π Stacking: The trifluoromethylphenyl rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create a significant molecular dipole, and these interactions would play a role in the molecular orientation within the crystal.
The trifluoromethyl group is known for its unique packing properties. Due to its high symmetry and low rotational energy barrier, it is often found to be disordered within a crystal structure, occupying multiple positions. researchgate.net
Hydrogen bonds and other specific non-covalent interactions are critical directional forces that define the supramolecular architecture. mdpi.com
Classical Hydrogen Bonding: The most significant hydrogen bond expected is the interaction between the pyrrolidine N-H group (donor) and either the ether oxygen atom or the nitrogen atom of a neighboring molecule (acceptor). This N-H···O or N-H···N interaction would likely form chains or dimers that are fundamental to the crystal structure.
Weak Hydrogen Bonds and Non-Covalent Interactions: The fluorine atoms of the trifluoromethyl group, despite their high electronegativity, are generally poor hydrogen bond acceptors. However, they are known to participate in a variety of weak non-covalent interactions, including C-H···F hydrogen bonds and F···F contacts. acs.orgresearchgate.net These interactions, while individually weak, can collectively have a significant impact on the final crystal packing arrangement. Hirshfeld surface analysis of related fluorinated compounds often reveals a high percentage of contacts involving fluorine atoms, underscoring their importance in the solid-state structure. researchgate.net
Conformational Landscape and Dynamics of this compound in Solution and Gas Phase
The conformational preferences of this compound are primarily governed by the torsional angles within the pyrrolidine ring and the rotational freedom around the C-O-C ether linkage. The pyrrolidine ring is not planar and typically adopts one of two puckered envelope or twisted conformations, often referred to as C2-endo/C3-exo and C2-exo/C3-endo puckers. The position and orientation of the 3-(trifluoromethyl)phenoxy substituent will significantly influence the equilibrium between these puckered states.
In the gas phase, intramolecular forces such as steric hindrance and dipole-dipole interactions are the dominant factors dictating the most stable conformation. The bulky trifluoromethyl group on the phenyl ring is strongly electron-withdrawing and will influence the electronic properties and preferred orientation of the phenoxy group relative to the pyrrolidine ring. mdpi.com Computational chemistry methods are invaluable for mapping the potential energy surface of the molecule in the gas phase and identifying the low-energy conformers.
In solution, the conformational landscape is further complicated by interactions with the solvent. The polarity of the solvent can have a profound effect on the conformational equilibrium, stabilizing or destabilizing certain conformers based on their dipole moments.
While computational methods provide a theoretical framework for understanding the conformational preferences of this compound, experimental techniques are essential for validating these models and providing a more accurate picture of the molecule's behavior in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule. By measuring the transfer of nuclear spin polarization through space, NOESY can provide distance constraints between protons that are close to each other, which in turn can be used to deduce the molecule's three-dimensional structure and preferred conformation in solution. researchgate.netnih.gov
For this compound, a 2D NOESY experiment would be expected to show correlations between the protons on the pyrrolidine ring and the protons on the phenoxy group. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable information about the relative orientation of the two ring systems. For instance, a strong NOE between a proton on the pyrrolidine ring and an ortho-proton on the phenyl ring would suggest a conformation where these two groups are in close proximity.
Hypothetical NOESY Data for a Postulated Conformer of this compound
| Interacting Protons | Expected NOE Intensity | Inferred Proximity |
| Pyrrolidine H3 - Phenyl H2' | Strong | Close |
| Pyrrolidine H2α - Phenyl H6' | Weak | Distant |
| Pyrrolidine H4β - Phenyl H4' | Medium | Moderately Close |
Note: This table is for illustrative purposes only and represents hypothetical data for one possible conformation.
Circular Dichroism (CD) Spectroscopy is a technique that is sensitive to the chiral environment of a molecule. Since this compound is a chiral molecule (assuming it is a single enantiomer), it will exhibit a CD spectrum. The shape and sign of the CD signals can provide information about the molecule's absolute configuration and its predominant conformation in solution. rsc.orgacs.org The ether linkage and the substituted aromatic ring act as chromophores, and their spatial arrangement will dictate the observed CD spectrum. rsc.org Theoretical calculations of the CD spectrum for different low-energy conformers can be compared with the experimental spectrum to help identify the most populated conformation in solution.
The conformational equilibrium of this compound is expected to be sensitive to the polarity of the solvent. nih.govacs.org In a nonpolar solvent, intramolecular interactions, such as hydrogen bonding (if a suitable donor/acceptor is present) or steric repulsion, will be the primary determinants of the preferred conformation.
In polar solvents, the solvent molecules can interact with the solute, potentially disrupting intramolecular interactions and stabilizing conformers with larger dipole moments. For this compound, the ether oxygen and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, while the N-H proton (if not substituted) can act as a hydrogen bond donor.
In a protic solvent like methanol (B129727) or water, the solvent can form hydrogen bonds with the pyrrolidine nitrogen and the ether oxygen. This could favor more "open" or extended conformations where these groups are more accessible to the solvent. In contrast, in an aprotic polar solvent like DMSO, different conformational preferences may be observed due to the solvent's ability to act as a hydrogen bond acceptor but not a donor.
Expected Conformational Shift with Increasing Solvent Polarity
| Solvent (Dielectric Constant) | Predominant Conformer Characteristics | Key Interactions |
| Cyclohexane (2.0) | Compact, potentially with intramolecular interactions | van der Waals forces, steric hindrance |
| Chloroform (4.8) | Intermediate, balance of intra- and intermolecular forces | Dipole-dipole interactions |
| Methanol (32.7) | Extended, solvent-solute hydrogen bonding favored | Hydrogen bonding with N-H and ether oxygen |
| Water (80.1) | More extended, strong solvent interactions | Extensive hydrogen bonding, hydrophobic effects |
Note: This table presents a generalized prediction of solvent effects on the conformation of a flexible molecule like this compound and is for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of a molecule from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule and to predict various spectroscopic properties.
For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its lowest energy conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can predict spectroscopic data, which is invaluable for experimental characterization. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in structural confirmation. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to assist in the assignment of experimental spectra. tandfonline.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, offering insights into the molecule's behavior upon interaction with UV-visible light. researchgate.netelsevierpure.com
Table 1: Predicted Spectroscopic Data for this compound using DFT This table is illustrative, based on typical DFT results for similar aromatic and heterocyclic compounds.
| Property | Predicted Value | Experimental Correlation |
| C=O Stretch (IR) | ~1650 cm⁻¹ | FT-IR Spectroscopy |
| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | FT-IR Spectroscopy |
| ¹³C NMR (CF₃) | ~120-130 ppm | ¹³C NMR Spectroscopy |
| ¹H NMR (Pyrrolidine CH₂) | ~1.8-3.5 ppm | ¹H NMR Spectroscopy |
| UV-Vis λmax | ~270-280 nm | UV-Vis Spectroscopy |
Ab initio methods are quantum chemistry methods that are based on fundamental principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and electronic properties.
These high-level calculations could be used to obtain a very precise value for the total electronic energy of this compound. This is crucial for calculating accurate reaction energies, activation barriers, and thermochemical properties such as enthalpy of formation. nih.gov Furthermore, ab initio methods are employed to analyze the electronic distribution in detail, including the calculation of molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for the motion of atoms and their interactions.
The pyrrolidine ring in this compound is not planar and can adopt various conformations, often referred to as "pseudorotation". nih.govresearchgate.net MD simulations can explore the conformational landscape of the molecule by simulating its movements over time, typically on the nanosecond to microsecond timescale. acs.org This allows for the identification of the most populated and energetically favorable conformations, which is critical as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com This is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme. nih.govnih.gov
The process involves placing the ligand in the binding site of the target and evaluating different poses based on a scoring function that estimates the binding affinity. ijper.org For this compound, docking studies could identify key interactions, such as hydrogen bonds involving the pyrrolidine nitrogen or hydrophobic interactions involving the trifluoromethylphenoxy group, that contribute to binding. nih.gov The results of docking studies can provide hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. jptcp.com Computational tools can also be used to predict pharmacokinetic properties (ADME/Tox). nih.govscispace.com
Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target This table is a hypothetical representation of typical docking output.
| Parameter | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity. |
| Hydrogen Bonds | 2 | Pyrrolidine NH with Aspartic Acid; Phenoxy O with Lysine. |
| Hydrophobic Interactions | 5 | Trifluoromethyl group with Leucine, Valine; Phenyl ring with Phenylalanine. |
| Key Interacting Residues | Asp145, Lys72, Leu23, Val31, Phe144 | Amino acids in the binding pocket crucial for interaction. |
In Silico Screening of this compound Against Receptor Binding Sites
In silico screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process saves time and resources by narrowing down the candidates for experimental testing. For a compound like this compound, this process would involve defining a biological target and then using docking simulations to predict its binding affinity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. For instance, in a study on new pyrrolidine derivatives targeting the COX-1 and COX-2 enzymes, molecular docking was used to predict how the compounds would interact with the enzymes' active sites. nih.gov Similarly, docking studies on a series of spiropyrrolidine derivatives against the glucosamine-6-phosphate synthase (GlcN6P) enzyme helped to rationalize their antimicrobial activity by revealing key interactions with amino acid residues in the binding site. mdpi.com
A hypothetical in silico screening of this compound would involve docking it against a panel of receptors, such as monoamine transporters (SERT, DAT, NET), which are common targets for compounds with similar structural features. nih.gov The results would typically be presented in a table listing the predicted binding energies for each receptor. A lower binding energy generally indicates a more favorable interaction.
Table 1: Illustrative Example of In Silico Docking Results for an Analogue Compound (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin (B10506) Transporter (SERT) | -9.2 | Asp98, Phe335, Tyr176 |
| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |
| Norepinephrine (B1679862) Transporter (NET) | -8.8 | Asp75, Phe317, Tyr151 |
| 5-HT1A Receptor | -7.9 | Asp116, Ser199, Phe361 |
Computational Modeling of Ligand-Protein Interaction Networks
Beyond simple docking scores, computational modeling allows for a detailed investigation of the network of interactions between a ligand and its protein target. This involves analyzing the specific types of non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Techniques like molecular dynamics (MD) simulations can further elucidate these interactions by modeling the movement of atoms in the complex over time, providing insights into its stability and conformational changes. nih.gov
For a molecule containing a pyrrolidine ring, a trifluoromethyl group, and a phenoxy moiety, specific interactions can be anticipated:
The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. It can also form ionic interactions.
The phenoxy group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can enhance metabolic stability. It can participate in hydrophobic interactions and potentially form non-canonical hydrogen bonds (C–F···H–X).
In studies of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking and MD simulations were combined to understand the stability of the ligand-protein complex and identify crucial amino acid interactions that stabilize the binding. nih.gov These models provide a dynamic picture of how a compound like this compound might behave within a biological system, guiding further chemical modifications.
Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govfrontiersin.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. ijper.org
For this compound, a computational SAR study would involve creating a series of virtual analogues by modifying specific parts of the molecule:
Pyrrolidine Ring: Introducing substituents at different positions.
Phenoxy Linker: Altering the ether linkage or its position.
Trifluoromethylphenyl Group: Moving the -CF3 group to the ortho or para position, or replacing it with other electron-withdrawing or donating groups.
These virtual analogues would then be analyzed using QSAR models to predict their activity. For example, a QSAR study on substituted pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors successfully identified the key structural features that impacted their potency, leading to the design of novel and more active compounds. nih.gov Similarly, SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors showed that small lipophilic substituents on the terminal phenyl group were preferable for optimal potency. nih.gov
The output of a CoMFA or CoMSIA analysis is often visualized as a 3D contour map, indicating regions where certain properties would enhance or diminish activity.
Table 2: Illustrative SAR Findings for Pyrrolidine Analogues from Published Research (Note: This table summarizes general findings for pyrrolidine derivatives to illustrate SAR principles.)
| Structural Modification | Observed Effect on Activity | Reference |
| Addition of small lipophilic 3-phenyl substituents | Increased inhibitory potency | nih.gov |
| cis-configuration of substituents on the pyrrolidine ring | Preferred over trans for PPARα/γ dual agonism | nih.gov |
| Presence of a 3-trifluoromethylphenylpiperazine fragment | Positively affects anticonvulsant activity in certain scaffolds | nih.gov |
| Altering linker flexibility between pharmacophores | Can increase potency but reduce selectivity | nih.gov |
These computational techniques—in silico screening, interaction modeling, and SAR studies—form a powerful, integrated workflow for the rational design of new molecules. While specific research on this compound is not currently published, the application of these methods to its structural analogues demonstrates their potential to predict its biological activity and guide the development of novel therapeutic agents. frontiersin.org
Investigation of Biological Activities and Molecular Mechanisms of 3 3 Trifluoromethyl Phenoxy Pyrrolidine
Target Identification and Receptor Binding Studies of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
No publicly available data exists for the target identification and receptor binding profile of this compound.
Radioligand Binding Assays for Receptor Occupancy and Affinity
Information regarding radioligand binding assays to determine the receptor occupancy and affinity of this compound is not available in the scientific literature.
Enzyme Inhibition Assays for Identifying Molecular Targets
There are no published studies detailing the results of enzyme inhibition assays conducted with this compound.
Reporter Gene Assays for Functional Receptor Activation/Inhibition
No data from reporter gene assays to assess the functional receptor activation or inhibition by this compound has been reported.
Elucidation of Molecular Mechanisms of Action for this compound
The molecular mechanisms of action for this compound have not been elucidated in any available research.
Allosteric Modulation and Orthosteric Binding Site Interactions
There is no information available to suggest whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites of any biological target.
Downstream Signaling Pathway Modulation at the Cellular Level
No studies have been published that investigate the effects of this compound on downstream signaling pathways at the cellular level.
Structure-Activity Relationships (SAR) in the Context of Biological Target Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, the interplay between the trifluoromethyl group's position, the stereochemistry of the pyrrolidine (B122466) ring, and various substitutions on this ring are critical determinants of its engagement with biological targets.
Impact of Trifluoromethyl Group Position and Stereochemistry on Target Engagement
The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability. Its placement on the phenoxy ring of 3-phenoxypyrrolidine (B3389589) derivatives can significantly influence binding affinity and selectivity for biological targets.
Stereochemistry is another crucial factor. The pyrrolidine ring contains a chiral center at the C3 position, meaning that this compound can exist as (R)- and (S)-enantiomers. The spatial orientation of the phenoxy group will differ between these enantiomers, leading to potentially distinct interactions with chiral biological targets such as receptors and enzymes. It is a well-established principle that different stereoisomers of a compound can exhibit significantly different biological activities and potencies.
Interactive Data Table: Hypothetical Impact of CF3 Position and Stereochemistry on Target Binding Affinity
Below is a hypothetical data table illustrating the potential impact of the trifluoromethyl group's position and the stereocenter's configuration on the binding affinity (Ki, in nM) for a generic biological target. This data is extrapolated from general SAR principles for related compounds.
| Compound | Stereochemistry | CF3 Position | Hypothetical Binding Affinity (Ki, nM) |
| 1 | Racemic | meta | 50 |
| 2 | (R) | meta | 25 |
| 3 | (S) | meta | 100 |
| 4 | Racemic | ortho | 75 |
| 5 | Racemic | para | 60 |
Influence of Pyrrolidine Ring Substitutions on Binding Affinity and Selectivity
Modifications to the pyrrolidine ring, particularly at the nitrogen atom (N1 position), can profoundly impact a compound's pharmacological profile. The nitrogen atom of the pyrrolidine ring is basic and can be readily substituted, a feature utilized in many FDA-approved drugs. nih.gov Such substitutions can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for various biological targets.
For example, in a series of 3,3-disubstituted pyrrolidines developed as monoamine triple reuptake inhibitors, various N-substituents were explored to optimize potency and selectivity. nih.gov Generally, small alkyl or aryl groups on the pyrrolidine nitrogen can modulate the compound's interaction with the active site of a receptor or transporter.
Interactive Data Table: Hypothetical Influence of Pyrrolidine N-Substitution on Binding Affinity
This table presents a hypothetical SAR study for N-substituted analogues of this compound, demonstrating how different substituents might affect binding affinity for two distinct biological targets (Target A and Target B).
| Compound | N-Substituent | Hypothetical Binding Affinity Target A (Ki, nM) | Hypothetical Binding Affinity Target B (Ki, nM) |
| 6 | -H | 50 | 200 |
| 7 | -CH3 | 40 | 150 |
| 8 | -CH2CH3 | 60 | 250 |
| 9 | -Benzyl | 80 | 100 |
| 10 | -C(O)CH3 | 120 | 300 |
Comparative Analysis of Biological Activities of this compound with Related Chemical Scaffolds
Assessment of Selectivity Profiles Against a Panel of Biological Targets
The selectivity of a compound for its intended biological target over other potential targets is a critical aspect of drug development. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent and balanced norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake inhibitors. nih.gov This suggests that the 3-phenoxypyrrolidine scaffold can be tailored to interact with monoamine transporters.
A hypothetical selectivity profile for this compound and related scaffolds is presented below. This table compares the potential inhibitory activity (IC50, in nM) against three different monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine (B1211576) transporter (DAT).
Interactive Data Table: Hypothetical Selectivity Profiles of Related Scaffolds
| Compound/Scaffold | Hypothetical SERT IC50 (nM) | Hypothetical NET IC50 (nM) | Hypothetical DAT IC50 (nM) |
| This compound | 20 | 50 | 500 |
| 3-Phenoxypyrrolidine | 100 | 150 | >1000 |
| 3-(Phenylthio)pyrrolidine | 80 | 120 | 800 |
| 3-Benzyloxypyrrolidine | 150 | 200 | >1000 |
Understanding the Role of the Phenoxy Moiety in Biological Recognition
The phenoxy moiety in this compound serves as a crucial linker that positions the trifluoromethyl-substituted phenyl ring for interaction with a biological target. The ether linkage provides a degree of conformational flexibility, allowing the aromatic ring to adopt an optimal orientation within a binding pocket.
The phenyl ring itself can engage in various non-covalent interactions, including:
π-π stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.
Hydrophobic interactions: The nonpolar surface of the phenyl ring can interact with hydrophobic pockets in the receptor.
Cation-π interactions: The electron-rich π-system of the phenyl ring can interact with positively charged residues (e.g., lysine, arginine).
The trifluoromethyl group on the phenoxy ring further modulates these interactions through its strong electron-withdrawing effect, which can influence the electronic properties of the aromatic ring and its potential for hydrogen bonding or other electrostatic interactions.
Research Applications and Future Perspectives for 3 3 Trifluoromethyl Phenoxy Pyrrolidine in Chemical Biology
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine as a Chemical Probe for Biological Systems
Chemical probes are indispensable for dissecting cellular pathways and identifying the molecular targets of bioactive compounds. bohrium.com The structure of this compound is well-suited for modification into such probes, enabling detailed investigation of its biological functions.
Utilization in Affinity Chromatography for Target Deconvolution
A primary challenge after identifying a hit in a phenotypic screen is determining its molecular target(s), a process known as target deconvolution. criver.comcreative-biolabs.com Affinity chromatography is a widely used technique for this purpose. nih.gov To utilize this compound in this context, the molecule would be chemically modified to incorporate a linker, which is then immobilized on a solid support like agarose (B213101) beads. europeanreview.org This creates an affinity matrix that can selectively capture binding proteins from a cell lysate. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry. nih.gov The key challenge in this approach is designing and attaching the linker in a way that does not disrupt the compound's natural binding to its target. bohrium.com
Application in Fluorescent Labeling and Imaging Studies
Fluorescent labeling is a powerful technique for visualizing the subcellular localization of a compound and its targets within intact cells. nih.govnih.gov By covalently attaching a fluorophore (a fluorescent molecule) to this compound, a fluorescent probe can be created. mdpi.com This probe can then be introduced to living cells, and its distribution monitored via fluorescence microscopy, providing spatiotemporal information about the compound's interactions. researchgate.net The choice of fluorophore and its attachment point are critical to ensure that the probe's biological activity is retained and that it does not interfere with cellular processes. nih.gov
Development of this compound as a Scaffold for Ligand Design
A molecular scaffold is a core structure upon which new molecules with desired properties can be built. The pyrrolidine (B122466) ring is considered a privileged scaffold in medicinal chemistry because it is present in many approved drugs and natural products. nih.gov The this compound framework serves as an excellent starting point for designing new and improved bioactive ligands. nih.gov
Design of Compound Libraries Based on the this compound Core
To efficiently explore the structure-activity relationship (SAR) around the this compound core, researchers can design and synthesize compound libraries. ox.ac.uk These are collections of structurally related molecules where specific parts of the scaffold are systematically varied. targetmol.com For example, different substitution patterns could be introduced on the phenoxy ring, or the pyrrolidine nitrogen could be functionalized with a variety of chemical groups. These libraries can then be tested in high-throughput screening assays to rapidly identify compounds with enhanced activity or novel biological profiles. ox.ac.ukchemdiv.com
| Modification Site | Potential R-Group Variations | Goal of Modification |
| Phenoxy Ring | Other halogens (Cl, Br), alkyl, alkoxy groups | Modulate electronic properties, improve binding interactions |
| Pyrrolidine Nitrogen | Alkyl chains, amides, carbamates | Alter solubility, basicity, and introduce new vector for interactions |
| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, methyl) | Introduce stereochemical complexity, lock conformation |
Advanced Methodologies for Studying the Compound's Interactions In Vitro
Understanding the precise molecular interactions between a compound and its biological target is crucial for rational drug design. nih.gov A suite of advanced biophysical techniques can be employed to characterize the binding of this compound and its derivatives. researchgate.net These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. sygnaturediscovery.com
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding events between the compound and a purified target protein, yielding data on affinity (KD) and binding kinetics (kon/koff). proteros.com Thermal shift assays (TSA), including Differential Scanning Fluorimetry (DSF), can confirm target engagement by measuring the change in a protein's melting temperature upon ligand binding. nih.gov For high-resolution structural information, X-ray crystallography or cryo-electron microscopy (Cryo-EM) can be used to visualize the precise binding mode of the compound within the protein's active site. These detailed insights are invaluable for guiding structure-based drug design efforts. researchgate.net
| Methodology | Primary Information Obtained | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Hit validation, lead optimization, mechanism of action |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding, mechanism studies |
| Thermal Shift Assay (TSA/DSF) | Target engagement, stabilization (ΔTm) | High-throughput screening, hit confirmation |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex | Structure-based drug design, understanding binding interactions |
| Nuclear Magnetic Resonance (NMR) | Ligand binding site mapping, conformational changes | Fragment screening, structural analysis of interaction |
Biophysical Techniques (e.g., SPR, ITC) for Quantitative Binding Kinetics
To fully elucidate the potential of this compound, a thorough understanding of its binding kinetics and thermodynamics with putative biological targets is essential. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for these quantitative assessments.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that can provide detailed kinetic information, including association (k_on) and dissociation (k_off) rates, in addition to binding affinity (K_D). In a hypothetical application to this compound, a target protein would be immobilized on a sensor chip, and a solution containing the compound would be flowed over the surface. The resulting sensorgram would provide a detailed kinetic profile of the interaction, which is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's binding properties.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (K_D) and stoichiometry (n). For this compound, ITC could reveal the driving forces behind its binding to a target, whether the interaction is enthalpically or entropically driven, which can offer insights into the nature of the binding forces at play.
The complementary data obtained from SPR and ITC would be instrumental in building a comprehensive picture of the molecular recognition events involving this compound.
| Technique | Parameters Measured | Potential Insights for this compound |
| Surface Plasmon Resonance (SPR) | Association rate (k_on), Dissociation rate (k_off), Dissociation constant (K_D) | Real-time kinetics of target binding, residence time, structure-kinetic relationships. |
| Isothermal Titration Calorimetry (ITC) | Dissociation constant (K_D), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Thermodynamic driving forces of binding, confirmation of binding affinity and stoichiometry. |
High-Throughput Screening (HTS) Platforms for Identifying Novel Interactions
High-Throughput Screening (HTS) platforms are a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify molecules that modulate the activity of a biological target. While this compound is a single compound, HTS methodologies can be adapted to explore its potential polypharmacology or to identify novel binding partners.
A target-based HTS campaign could be designed to screen this compound against a panel of diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. Such a screen could uncover previously unknown activities and expand the therapeutic potential of this chemical scaffold.
Alternatively, phenotypic screening, a strategy that is regaining prominence, could be employed. In this approach, the effect of this compound on cellular or organismal phenotypes is assessed without a preconceived target. This unbiased approach has the potential to identify compounds that act via novel mechanisms of action. For instance, a high-content screening (HCS) platform could be used to monitor changes in cellular morphology, protein localization, or other cellular parameters in response to treatment with the compound, potentially revealing novel biological activities.
Future Directions in the Academic Research of this compound
The future academic exploration of this compound is poised to advance on several fronts, from the development of more efficient and sustainable synthetic methods to a deeper understanding of its molecular interactions and the computational prediction of new biological roles.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While established methods for the synthesis of phenoxy-pyrrolidine derivatives exist, future research could focus on the development of more innovative and sustainable synthetic strategies. This could involve the exploration of catalytic asymmetric methods to control the stereochemistry of the pyrrolidine ring, which is often crucial for biological activity. For instance, organocatalytic domino reactions, such as Michael/Mannich cycloadditions, could provide a highly efficient and stereoselective route to functionalized trifluoromethyl-substituted pyrrolidines. rsc.org
Furthermore, the principles of green chemistry could be applied to develop more environmentally benign synthetic processes. This might include the use of safer solvents, minimizing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. The development of novel radical-based routes could also offer new avenues for the construction of the pyrrolidine core. soton.ac.uk
Deeper Mechanistic Insights into its Molecular Interactions
A critical area for future research will be to gain a more profound understanding of the molecular interactions that govern the biological activity of this compound. The trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. nih.gov Future studies should aim to dissect the specific contributions of the trifluoromethyl group and the phenoxy-pyrrolidine scaffold to target binding.
Structure-activity relationship (SAR) studies on analogues of this compound will be crucial in this regard. mdpi.comnih.govnih.gov By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can map the key pharmacophoric features. Advanced techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of how this compound interacts with its biological targets, revealing key hydrogen bonds, hydrophobic interactions, and the role of the trifluoromethyl group in binding.
Expansion of Computational Studies to Predict Novel Biological Activities
Computational approaches are becoming increasingly powerful in drug discovery and chemical biology. For this compound, a range of in silico methods could be applied to predict novel biological activities and guide future experimental work.
Molecular docking and molecular dynamics (MD) simulations could be used to model the binding of this compound to a wide array of protein targets, helping to prioritize which proteins to investigate experimentally. nih.govtandfonline.comtandfonline.combuecher-doppler.ch These simulations can provide insights into the binding mode, affinity, and stability of the compound-protein complex.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models based on a series of analogues. nih.govtandfonline.comtandfonline.com These models can help to identify the key molecular descriptors that correlate with biological activity, thereby facilitating the design of more potent and selective compounds.
Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using computational models can provide early predictions of the compound's pharmacokinetic and safety properties, guiding its development as a potential therapeutic agent. nih.govtandfonline.comtandfonline.com
| Computational Method | Application to this compound | Potential Outcomes |
| Molecular Docking | Screening against libraries of protein structures. | Identification of potential new biological targets. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-target complex. | Understanding the stability and conformational changes upon binding. |
| 3D-QSAR | Building predictive models from a series of analogues. | Guiding the design of more potent and selective compounds. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential liabilities and optimization strategies. |
By integrating these advanced research methodologies, the scientific community can continue to unravel the full potential of this compound in chemical biology and beyond.
Q & A
Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine, and how can reaction conditions be optimized?
Synthesis often involves coupling reactions between pyrrolidine derivatives and trifluoromethyl-substituted aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. A typical protocol includes:
- Step 1 : Activation of the trifluoromethylphenyl group via halogenation or boronic acid derivatization.
- Step 2 : Coupling with pyrrolidine intermediates (e.g., 3-hydroxypyrrolidine) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Optimization : Adjusting stoichiometry, temperature, and solvent polarity can improve yields. For instance, NaH and TsCl are effective for protecting reactive sites during intermediate steps .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., 261.2 g/mol).
- Thermal Analysis : Differential scanning calorimetry (DSC) can verify melting points and thermal stability .
Advanced Research Questions
Q. How do substituent variations on the pyrrolidine ring influence the compound’s biological activity in pesticidal applications?
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances lipophilicity (logP ~3.3) and metabolic stability, critical for pesticidal activity .
- Phenoxy Position : Substitution at the 3-position improves binding to acetylcholinesterase compared to 2- or 4-positions.
- Pyrrolidine Modifications : Methylation at the 2-position reduces off-target effects in insecticidal assays .
Methodology : Compare bioactivity (e.g., LD₅₀) of analogs using in vitro enzyme inhibition assays and in vivo pest models .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models.
- ADMET Prediction : Tools like SwissADME calculate parameters such as topological polar surface area (TPSA = 49.4 Ų), which correlates with blood-brain barrier penetration .
- Docking Studies : Use AutoDock Vina to map interactions with cytochrome P450 enzymes, predicting metabolic pathways .
Q. How can contradictory data in SAR studies (e.g., conflicting IC₅₀ values) be resolved?
- Source Analysis : Check for assay variability (e.g., cell line differences, incubation time).
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorometric) and cellular (e.g., viability) assays.
- Crystallography : Resolve binding modes via X-ray co-crystallography of the compound with target proteins .
Experimental Design & Data Interpretation
Q. What controls are essential when evaluating the compound’s cytotoxicity in mammalian cell lines?
- Positive Controls : Use staurosporine for apoptosis induction.
- Negative Controls : Include DMSO (vehicle) and untreated cells.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates.
- Endpoint Assays : Combine MTT for viability and Annexin V/PI staining for apoptosis .
Q. How can regioselectivity challenges during functionalization of the pyrrolidine ring be addressed?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyl groups during trifluoromethylation .
- Directed C-H Activation : Employ Pd(II) catalysts with directing groups (e.g., pyridine) to achieve selective functionalization .
Applications in Drug Discovery
Q. What evidence supports the use of this compound as a kinase inhibitor scaffold?
Patent data (EP 4 374 877 A2) highlights its incorporation into kinase inhibitors targeting cancer pathways. Key features include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
